![molecular formula C30H36N2O6 B1584049 Ajmalimine CAS No. 59846-31-0](/img/structure/B1584049.png)
Ajmalimine
Overview
Description
Ajmalimine is a natural product derived from Rauvolfia serpentina .
Synthesis Analysis
Ajmalimine has a complex structure based on a six-membered ring system harboring nine chiral carbon atoms. About fifteen enzymes are involved in its biosynthesis, including some that involve side reactions of the ajmaline biosynthetic pathway . Acetylajmalan esterase (AAE) plays an essential role in the late stage of ajmaline biosynthesis .
Molecular Structure Analysis
The molecular architecture of major enzymes from the ajmaline biosynthetic pathway has been studied extensively. The structure of ajmaline is complex and is based on a six-membered ring system harboring nine chiral carbon atoms .
Chemical Reactions Analysis
The biosynthetic pathway leading to ajmaline involves about fifteen enzymes, including some that involve side reactions of the ajmaline biosynthetic pathway .
Scientific Research Applications
Gastroprotective Properties
Lastly, Ajmalimine’s gastroprotective properties have been investigated. It could potentially be used to treat ulcers and other gastrointestinal disorders.
Each of these applications of Ajmalimine represents a unique field of study within scientific research, offering promising avenues for the development of new therapeutic agents . The diverse pharmacological significance of Ajmalimine underscores its potential as a valuable compound in medicinal chemistry and drug discovery.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQPLRRHXVYJF-DBROWAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975243 | |
Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(9R,10S,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |
CAS RN |
59846-31-0 | |
Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the correct structure of ajmalimine and where is it found?
A1: Ajmalimine, originally thought to be a unique alkaloid, was later identified as (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline []. This revised structure clarification highlights the importance of thorough spectral analysis in natural product chemistry. (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline is found in the roots of Rauvolfia serpentina [, ], a plant with a long history of medicinal use.
Q2: What other alkaloids are found alongside ajmalimine in Rauvolfia serpentina?
A2: Rauvolfia serpentina contains a rich profile of over 50 alkaloids, primarily from the monoterpenoid indole alkaloid family []. Some of the most notable alongside ajmalimine ((+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline) include:
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